molecular formula C12H10O5 B3194027 1,4-Naphthalenedione, 2-hydroxy-5,8-dimethoxy- CAS No. 78315-92-1

1,4-Naphthalenedione, 2-hydroxy-5,8-dimethoxy-

Cat. No. B3194027
CAS RN: 78315-92-1
M. Wt: 234.2 g/mol
InChI Key: VNBMCOFVUIFSRK-UHFFFAOYSA-N
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Description

“1,4-Naphthalenedione, 2-hydroxy-5,8-dimethoxy-” is also known as Naphthazarin . It is a naturally occurring organic compound with the formula C10H6O4 . This compound is formally derived from 1,4-naphthoquinone through the replacement of two hydrogen atoms by hydroxyl (OH) groups .


Synthesis Analysis

Naphthazarin can be synthesized by the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride followed by reductive dechlorination and reoxidation . It can also be obtained by the oxidation of 5,8-dihydroxy-1-tetralone with manganese dioxide (MnO2) .


Molecular Structure Analysis

The molecular structure of “1,4-Naphthalenedione, 2-hydroxy-5,8-dimethoxy-” can be viewed using Java or Javascript . The compound has a molecular weight of 190.1522 .


Chemical Reactions Analysis

The biological activity of naphthoquinones, including “1,4-Naphthalenedione, 2-hydroxy-5,8-dimethoxy-”, is often related to their redox and acid-base properties . These properties can be modulated synthetically .


Physical And Chemical Properties Analysis

Naphthazarin is soluble in 1,4-dioxane from which it crystallizes as deep red needles that melt at 228−232 °C . It is sparingly soluble in H2O but soluble in alkalis .

Mechanism of Action

The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents, similar to hydrogen peroxide and superoxide radicals .

Safety and Hazards

Naphthazarin has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

CAS RN

78315-92-1

Product Name

1,4-Naphthalenedione, 2-hydroxy-5,8-dimethoxy-

Molecular Formula

C12H10O5

Molecular Weight

234.2 g/mol

IUPAC Name

4-hydroxy-5,8-dimethoxynaphthalene-1,2-dione

InChI

InChI=1S/C12H10O5/c1-16-8-3-4-9(17-2)11-10(8)6(13)5-7(14)12(11)15/h3-5,13H,1-2H3

InChI Key

VNBMCOFVUIFSRK-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=O)C(=O)C2=C(C=C1)OC)O

Canonical SMILES

COC1=C2C(=CC(=O)C(=O)C2=C(C=C1)OC)O

Origin of Product

United States

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